molecular formula C16H14N2O4 B15190090 10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid CAS No. 109790-31-0

10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid

Katalognummer: B15190090
CAS-Nummer: 109790-31-0
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: DWQDXVLJGKJWSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound is of significant interest due to its unique structural features and potential pharmacological activities. Dibenzo[b,f][1,4]oxazepine derivatives are known for their diverse biological activities, including antidepressant, analgesic, and calcium channel antagonist properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves multiple steps, typically starting with the formation of the dibenzo[b,f][1,4]oxazepine core. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused dibenzo[b,f][1,4]oxazepines .

Industrial Production Methods

Industrial production of this compound may involve microwave-induced reactions to enhance reaction rates and yields. For example, substituted 2-chlorobenzaldehydes can react with substituted 2-aminophenols in a microwave oven under basic conditions to form the desired dibenzo[b,f][1,4]oxazepine derivatives . This method is attractive due to its simplicity and short reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid has various scientific research applications:

Wirkmechanismus

The mechanism of action of 10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other isomers

Eigenschaften

CAS-Nummer

109790-31-0

Molekularformel

C16H14N2O4

Molekulargewicht

298.29 g/mol

IUPAC-Name

2-(8-amino-6-oxo-5H-benzo[b][1,4]benzoxazepin-3-yl)propanoic acid

InChI

InChI=1S/C16H14N2O4/c1-8(16(20)21)9-2-4-14-12(6-9)18-15(19)11-7-10(17)3-5-13(11)22-14/h2-8H,17H2,1H3,(H,18,19)(H,20,21)

InChI-Schlüssel

DWQDXVLJGKJWSZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=C(C=C1)OC3=C(C=C(C=C3)N)C(=O)N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.